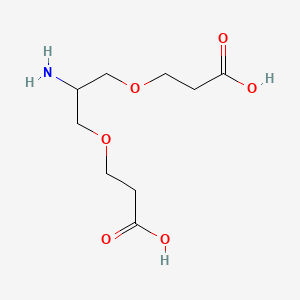
2-Amino-1,3-bis(carboxylethoxy)propane
Overview
Description
2-Amino-1,3-bis(carboxylethoxy)propane is a chemical reagent containing an amino group with two terminal carboxylic acids . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Synthesis Analysis
2-Amino-1,3-bis(carboxylethoxy)propane is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
The molecular formula of 2-Amino-1,3-bis(carboxylethoxy)propane is C9H17NO6 . Its molecular weight is 235.23 .Chemical Reactions Analysis
The amino group in 2-Amino-1,3-bis(carboxylethoxy)propane is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis
The molecular weight of 2-Amino-1,3-bis(carboxylethoxy)propane is 235.23, and its molecular formula is C9H17NO6 .Scientific Research Applications
Synthesis of Aliphatic Cyclic Carbonate Monomers
2-Amino-1,3-bis(carboxylethoxy)propane: serves as a starting point for synthesizing a variety of functional cyclic carbonate monomers. These monomers are crucial for creating biodegradable polymers with potential biomedical and environmentally friendly applications . The amino group of the compound is selectively reacted with electrophiles to form functional diol intermediates, which are then cyclized to produce six-membered cyclic carbonate monomers.
Development of PROTACs
The compound is used as a PEG-based PROTAC linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that harness the cell’s own degradation machinery to selectively eliminate target proteins . This application is particularly promising in the field of targeted cancer therapies.
Chemical Reagent for Bioconjugation
With an amino group and two terminal carboxylic acids, 2-Amino-1,3-bis(carboxylethoxy)propane is a versatile chemical reagent. It can react with carboxylic acids, activated NHS esters, and carbonyls, making it suitable for bioconjugation techniques in protein labeling and drug development .
Polymer Chemistry
In polymer chemistry, this compound is utilized to create polymers with primary amine functionalities. Post-polymerization acidolysis of a t-Boc-derived monomer allows for the introduction of primary amine groups into the polymer structure, which can be further functionalized for various applications .
Synthesis of Functional Biodegradable Polymers
The synthesis strategy involving 2-Amino-1,3-bis(carboxylethoxy)propane allows for the concurrent installation of two different functional groups in the monomers. This feature is instrumental in producing functional biodegradable polymers that can be used in next-generation materials for medical and sustainable products .
Material Science
The ability to generate polymers with controlled composition and well-defined structures using this compound is significant in material science. It enables the development of materials with specific properties tailored for applications such as tissue engineering scaffolds and drug delivery systems .
Mechanism of Action
Target of Action
The primary target of 2-Amino-1,3-bis(carboxylethoxy)propane, also known as 2-Amino-1,3-bis(carboxylethoxy)propane HCl salt, is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
2-Amino-1,3-bis(carboxylethoxy)propane acts as a PROTAC (Proteolysis-Targeting Chimera) linker . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This compound contains an amino group that is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) . The terminal carboxylic acids can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
By linking the target protein to the E3 ubiquitin ligase, 2-Amino-1,3-bis(carboxylethoxy)propane facilitates the ubiquitination and subsequent degradation of the target protein . This process can affect various biochemical pathways depending on the specific target protein being degraded.
Result of Action
The primary result of the action of 2-Amino-1,3-bis(carboxylethoxy)propane is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific function of the degraded protein.
Action Environment
The action, efficacy, and stability of 2-Amino-1,3-bis(carboxylethoxy)propane can be influenced by various environmental factors. For instance, its hydrophilic PEG spacer can enhance its solubility in aqueous media . .
properties
IUPAC Name |
3-[2-amino-3-(2-carboxyethoxy)propoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c10-7(5-15-3-1-8(11)12)6-16-4-2-9(13)14/h7H,1-6,10H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQYUSUCQZDSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCC(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,3-bis(carboxylethoxy)propane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B604868.png)
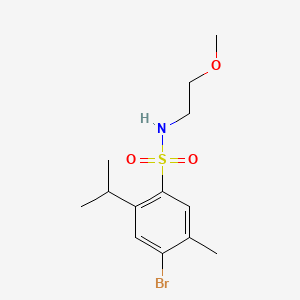
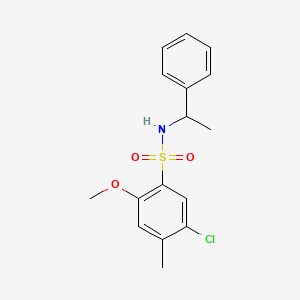

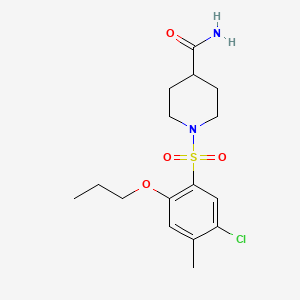
![1-([1,1'-Biphenyl]-4-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B604875.png)
![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)
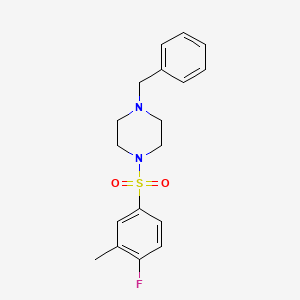
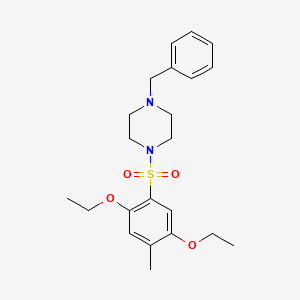

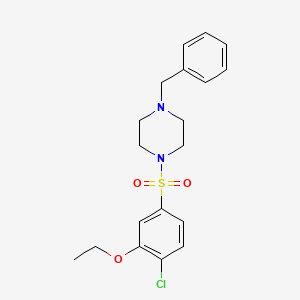
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)